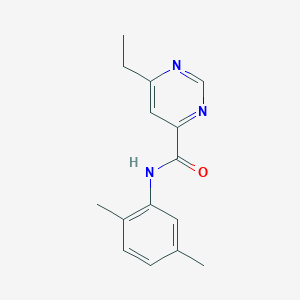
5-Sulfanylpent-3-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 5-Sulfanylpent-3-enoic acid. The synthesis of similar compounds often involves complex chemical reactions , but without specific information, it’s difficult to provide a detailed synthesis analysis for this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, melting point, boiling point, and reactivity . Unfortunately, specific physical and chemical properties for this compound are not available in the current literature.Scientific Research Applications
Photocatalysis and Organic Synthesis
Sulfur-containing compounds play a pivotal role in photocatalysis and organic synthesis. For example, the generation of sulfonated isobenzofuran-1(3H)-ones from 2-vinylbenzoic acids and sulfur dioxide surrogates under photocatalysis demonstrates the utility of sulfur-containing compounds in facilitating single-electron transfers and forming desired products in good yields. This process can be extended to other sulfur-containing acids, showcasing their versatility in synthesizing complex organic molecules (Zhang, Zhou, & Wu, 2018).
Electrochemical Studies
Electrochemical studies of sulfur-containing compounds reveal their significant impact on the electrochemical behavior of compounds, particularly in aqueous solutions. Research into the electrochemical cleavage of azo bonds in specific sulfur-containing benzoic acids has shed light on the mechanisms and kinetics of these processes, which are crucial for understanding their behavior in various chemical environments (Mandić, Nigović, & Šimunić, 2004).
Catalysis
The application of sulfur-containing catalysts in condensation reactions to produce complex organic molecules, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrates the catalytic versatility of these compounds. Sulfuric acid derivatives have been used as recyclable catalysts in organic synthesis, highlighting their potential in sustainable chemical processes (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Supramolecular Chemistry
Sulfur-containing compounds are integral to the development of supramolecular structures. Research into triphenylphosphinesilver(I) sulfanylcarboxylates has provided new insights into the structural features of these compounds, revealing their potential in creating complex supramolecular architectures (Barreiro et al., 2005).
Chemiluminescence
The study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition offers fascinating insights into the photophysical properties of sulfur-containing compounds. These findings have implications for developing new materials and sensors based on chemiluminescence (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Antioxidant Activity
In the field of agriculture and plant science, studies on the effect of sulfur-containing compounds, such as 5-sulfosalicylic acid, on the antioxidant activity and vase life of cut flowers indicate their potential in extending the shelf life of perishable goods. This research demonstrates the broader applications of sulfur-containing compounds beyond traditional chemical synthesis (Ezhilmathi, Singh, Arora, & Sairam, 2007).
Safety and Hazards
properties
IUPAC Name |
(E)-5-sulfanylpent-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)3-1-2-4-8/h1-2,8H,3-4H2,(H,6,7)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMGOXJETBCVIB-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCS)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/CS)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

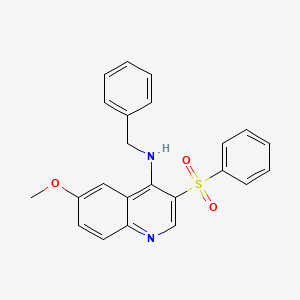
![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)
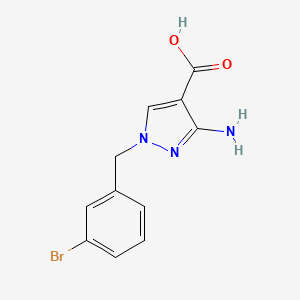


![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)

![N-(4-butylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2896300.png)
![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)
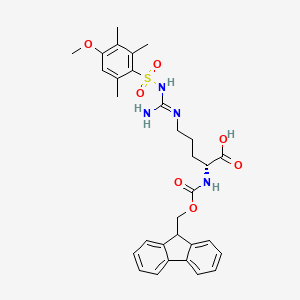
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)
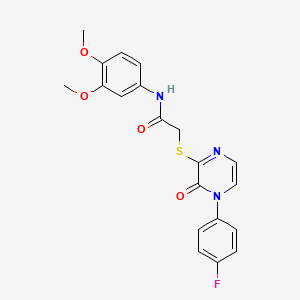
![Methyl 3-[4-(4-fluorophenyl)piperazino]-3-oxopropanoate](/img/structure/B2896309.png)
